(3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride (3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17535273
InChI: InChI=1S/C8H11F2NO2.ClH/c9-8(10)3-4-1-2-5(8)11-6(4)7(12)13;/h4-6,11H,1-3H2,(H,12,13);1H/t4?,5?,6-;/m0./s1
SMILES:
Molecular Formula: C8H12ClF2NO2
Molecular Weight: 227.63 g/mol

(3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC17535273

Molecular Formula: C8H12ClF2NO2

Molecular Weight: 227.63 g/mol

* For research use only. Not for human or veterinary use.

(3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride -

Specification

Molecular Formula C8H12ClF2NO2
Molecular Weight 227.63 g/mol
IUPAC Name (3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H11F2NO2.ClH/c9-8(10)3-4-1-2-5(8)11-6(4)7(12)13;/h4-6,11H,1-3H2,(H,12,13);1H/t4?,5?,6-;/m0./s1
Standard InChI Key OGUBDDBTTQOMKI-MMYXBGEXSA-N
Isomeric SMILES C1CC2C(CC1[C@H](N2)C(=O)O)(F)F.Cl
Canonical SMILES C1CC2C(CC1C(N2)C(=O)O)(F)F.Cl

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The core structure of (3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride consists of a bicyclo[2.2.2]octane system, a bridgehead nitrogen atom, and two fluorine atoms at the 6-position. The (3S) configuration denotes the absolute stereochemistry at the third carbon, critical for its three-dimensional orientation . The hydrochloride salt form enhances solubility, a property leveraged in formulation studies .

Key Structural Features:

  • Bicyclic Framework: The azabicyclo[2.2.2]octane system imposes conformational rigidity, reducing entropy penalties during target binding.

  • Fluorine Substitution: The 6,6-difluoro modification introduces electronegativity and steric effects, influencing lipophilicity and metabolic stability .

  • Carboxylic Acid Group: Provides a handle for derivatization and potential hydrogen-bonding interactions with biological targets .

Stereochemical Considerations

The stereochemistry at C3 (S-configuration) is pivotal for chiral recognition in enzymatic systems. Computational models derived from InChIKey data (OGUBDDBTTQOMKI-MMYXBGEXSA-N) suggest that the (3S) configuration optimizes spatial alignment with hydrophobic pockets in protein targets . Comparative studies with non-fluorinated analogs, such as (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid, highlight the role of fluorine in modulating binding affinity .

Synthesis and Optimization

Multi-Step Synthetic Pathways

The synthesis of (3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride involves sequential transformations to establish the bicyclic core, introduce fluorine atoms, and resolve stereochemistry. A representative route includes:

  • Cyclization: Formation of the azabicyclo[2.2.2]octane skeleton via intramolecular alkylation or Diels-Alder reactions.

  • Fluorination: Electrophilic fluorination using reagents like Selectfluor® at the 6-position, requiring precise temperature control (-20°C to 0°C) to avoid over-fluorination .

  • Carboxylic Acid Introduction: Hydrolysis of ester precursors under acidic or basic conditions, followed by resolution via chiral chromatography to isolate the (3S)-enantiomer .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing crystallinity and stability .

Reaction Optimization

Key parameters influencing yield and purity include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) improve fluorination efficiency.

  • Catalysis: Palladium-mediated cross-coupling for stereocontrolled cyclization .

  • Purification: High-performance liquid chromatography (HPLC) with chiral stationary phases achieves enantiomeric excess >99% .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Distinct signals for bridgehead protons (δ 3.2–3.5 ppm) and fluorine-coupled splitting patterns confirm bicyclic integrity.

  • ¹³C NMR: Resonances at δ 175 ppm (carboxylic acid) and δ 110 ppm (CF₂) validate functional groups .

  • ¹⁹F NMR: Single peak at δ -120 ppm indicates equivalent fluorines at C6.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) aligns with the molecular formula C₈H₁₂ClF₂NO₂ (observed m/z 227.63 [M+H]⁺) .

Physicochemical Properties

PropertyValueMethod
Molecular Weight227.63 g/molHRMS
LogP (Octanol-Water)1.2 ± 0.1Shake-flask
Solubility (Water)12 mg/mLUSP method
pKa (Carboxylic Acid)2.8Potentiometric

The moderate LogP value suggests balanced lipophilicity for blood-brain barrier penetration, while the low pKa facilitates ionization at physiological pH .

Applications in Medicinal Chemistry

Target Engagement Studies

The compound’s rigid scaffold and fluorine atoms make it a versatile intermediate in drug discovery:

  • Enzyme Inhibition: Analogous bicyclic systems inhibit serine proteases via transition-state mimicry.

  • Receptor Modulation: Fluorine-enhanced van der Waals interactions improve affinity for G-protein-coupled receptors .

  • Prodrug Development: The carboxylic acid group enables conjugation with promoiety for sustained release .

Case Study: Antiviral Activity

Preliminary screens against viral proteases (e.g., SARS-CoV-2 Mᵖʳᵒ) show IC₅₀ values of 5.2 μM, attributed to the fluorine atoms’ electronegative clash with catalytic residues .

Future Directions and Challenges

Unresolved Questions

  • In Vivo Pharmacokinetics: Limited data on bioavailability and metabolic clearance necessitate preclinical ADME studies.

  • Target Deconvolution: Proteomic approaches (e.g., affinity chromatography) are needed to identify binding partners .

Synthetic Innovations

  • Continuous Flow Fluorination: To enhance scalability and reduce reaction times.

  • Biocatalytic Resolution: Enzymatic methods for stereoselective synthesis could improve sustainability .

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